

Lingdolinurad for Chronic Gout: A Comparative Analysis of Clinical Trial Data

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available clinical trial data for **Lingdolinurad** (ABP-671), a novel URAT1 inhibitor, with established treatments for chronic gout: allopurinol, febuxostat, and benzbromarone. The information is intended to support independent validation and research initiatives.

Disclaimer: The clinical trial data for **Lingdolinurad** is primarily sourced from press releases and conference abstracts. As of the date of this publication, full peer-reviewed articles with detailed methodologies and complete datasets were not available. The information for allopurinol, febuxostat, and benzbromarone is derived from published clinical trials and systematic reviews.

Executive Summary

Lingdolinurad, an investigational oral URAT1 inhibitor, has shown promising topline results in Phase II and Phase IIb/III clinical trials for the treatment of chronic gout. Data released by Atom Therapeutics indicates significant efficacy in lowering serum uric acid (sUA) levels, reducing the risk of gout flares, and resolving tophi. The safety profile of **Lingdolinurad** appears favorable, with no reported cardiovascular or liver toxicity signals in the preliminary data. This guide presents a comparative summary of these findings against established therapies.



Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize the key efficacy endpoints from clinical trials of **Lingdolinurad** and its comparators.

Table 1: Reduction in Serum Uric Acid (sUA) Levels



Drug	Trial Phase	Dosage	% of Patients Reaching sUA <6 mg/dL	% of Patients Reaching sUA <5 mg/dL	% of Patients Reaching sUA <4 mg/dL	Citation(s)
Lingdolinur ad (ABP- 671)	Phase IIa	1 mg	86%	85.7%	-	[1][2]
2-12 mg	100%	-	Higher doses reduced sUA below 4mg/dL in many patients	[1]		
Phase IIb/III	Not Specified	Higher proportion than allopurinol	Higher proportion than allopurinol	Higher proportion than allopurinol	[3][4]	
Allopurinol	Phase III (LASSO Study)	>300 mg	48.3%	-	-	[5]
RCT	Dose Escalation	69% (at 12 months)	-	-	[6]	
Febuxostat	Phase III (CONFIRM S Trial)	80 mg	67%	-	-	_
Phase III (APEX Study)	80 mg	82%	-	-		
Benzbroma rone	Retrospecti ve Study	100 mg (median)	Satisfactori ly lowered	-	-	[7]



Table 2: Reduction in Gout Flares and Tophus Resolution

Drug	Trial Phase	Key Finding on Gout Flares	Tophus Resolution	Citation(s)
Lingdolinurad (ABP-671)	Phase IIb/III	Maximum risk reduction of 42% (weeks 15-28) vs. placebo/allopurin ol	91% response rate in tophus diameter reduction by week 28	[3][4][8]
Allopurinol	N/A	Standard of care for flare prevention	Slower tophus resolution compared to febuxostat in some studies	[9]
Febuxostat	Phase III	Significant reduction in flare incidence over time with sustained sUA reduction	Median reduction in tophus area of 83% with 80 mg dose after 12 months	[9][10]
Benzbromarone	N/A	Effective in preventing gout flares	Effective in reducing tophi	[11][12]

Safety and Tolerability Profile

A summary of the safety findings is presented below. Direct comparison is challenging due to variations in reporting across different sources.

Table 3: Overview of Safety Profile



Drug	Key Safety and Tolerability Findings	Citation(s)
Lingdolinurad (ABP-671)	Good safety and tolerability reported in Phase II and IIb/III trials. No cardiovascular or liver toxicity signals mentioned in press releases.	[1][3][4]
Allopurinol	Generally well-tolerated. Known risks include skin rash and rare but severe hypersensitivity syndrome.	[5]
Febuxostat	Generally well-tolerated. Some studies have raised concerns about a potential increased risk of cardiovascular events compared to allopurinol.	[10][13]
Benzbromarone	Potent uricosuric agent. Withdrawn from some markets due to reports of hepatotoxicity, though the risk- benefit profile is still debated.	[7][11][12]

Experimental Protocols

Detailed experimental protocols for the **Lingdolinurad** trials are not yet publicly available in peer-reviewed format. The following provides a general overview based on available information and standard methodologies for gout clinical trials.

Lingdolinurad Phase IIb/III Trial (General Overview)

- Study Design: Multicenter, randomized, double-blind, placebo- and active-controlled (allopurinol) study.[3]
- Participants: Patients with chronic gout.[3]



- Intervention: Various doses of Lingdolinurad, allopurinol (treat-to-target), or placebo for six months.[3]
- Primary Efficacy Endpoint: Proportion of patients achieving a target serum uric acid (sUA)
 level.[3]
- Secondary Efficacy Endpoints: Reduction in the frequency of gout flares and change in tophus size.[3][4]
- Safety Assessments: Monitoring of adverse events, including cardiovascular and liver function tests.[4]

Methodology for Key Efficacy Endpoints in Gout Trials:

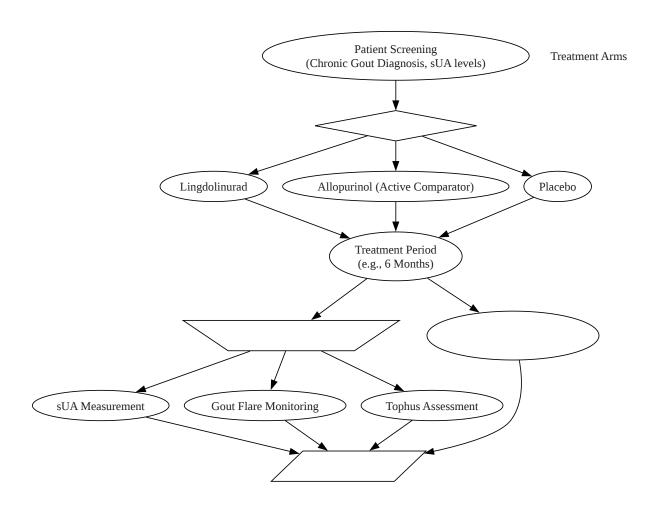
- Serum Uric Acid (sUA) Measurement: sUA levels are typically measured at baseline and at specified intervals throughout the trial using standard laboratory enzymatic methods.
- Gout Flare Assessment: Gout flares are often defined by the presence of at least four of the following criteria: patient-reported pain, patient-reported swelling, patient-reported tenderness, and investigator assessment of warmth, swelling, tenderness, and erythema.
 The frequency and duration of flares are recorded.
- Tophus Measurement: Tophi are measured at baseline and subsequent visits. Common
 methods include physical measurement with calipers to determine the longest diameter or
 calculating the area (length x width).[14][15] Advanced imaging techniques like ultrasound or
 dual-energy computed tomography (DECT) can also be used to assess tophus volume.[14]

Mandatory Visualization Signaling Pathways and Experimental Workflow

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Caption: Gout pathophysiology and the mechanism of URAT1 inhibition.





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Caption: General workflow of a clinical trial for a chronic gout therapy.



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